Depreotide
Overview
Description
Depreotide is a synthetic peptide that acts as a somatostatin receptor analogue. It is primarily used in the field of nuclear medicine for imaging purposes, particularly for identifying somatostatin receptor-bearing pulmonary masses in patients with suspected malignancies . This compound is often labeled with technetium-99m, a gamma-emitting radionuclide, to create a radiopharmaceutical agent for diagnostic imaging .
Preparation Methods
Depreotide is synthesized through solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The synthetic route involves the following steps:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Elongation: Subsequent amino acids are added one by one, with coupling and deprotection steps repeated for each addition.
Cleavage: The completed peptide is cleaved from the resin and purified.
For industrial production, this compound is often prepared in a lyophilized form, which includes a mixture of this compound, sodium glucoheptonate dihydrate, stannous chloride dihydrate, edetate disodium dihydrate, and sodium iodide . This mixture is then sealed under a nitrogen atmosphere to maintain sterility and stability.
Chemical Reactions Analysis
Depreotide undergoes various chemical reactions, primarily involving its peptide bonds and functional groups. Some common reactions include:
Oxidation: this compound can undergo oxidation reactions, particularly at sulfur-containing amino acids like cysteine.
Reduction: Reduction reactions can be used to modify the disulfide bonds within the peptide.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various alkylating agents for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Depreotide has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used as a model compound for studying peptide synthesis and modification techniques.
Biology: It is used to study somatostatin receptor interactions and signaling pathways.
Industry: This compound is used in the development of radiopharmaceuticals and diagnostic imaging agents.
Mechanism of Action
Depreotide exerts its effects by binding to somatostatin receptors, which are G-protein-coupled receptors found on the surface of certain cells . Upon binding, this compound mimics the action of the natural hormone somatostatin, inhibiting the release of various secondary messengers and reducing cellular activity. This mechanism is particularly useful in imaging, as the binding of this compound to somatostatin receptors allows for the visualization of receptor-bearing tissues using gamma cameras .
Comparison with Similar Compounds
Depreotide is similar to other somatostatin analogues, such as octreotide and lanreotide, which also bind to somatostatin receptors and are used for diagnostic and therapeutic purposes . this compound is unique in its specific binding affinity and its use in radiopharmaceutical applications with technetium-99m . Other similar compounds include:
Octreotide: Used for imaging and treating neuroendocrine tumors.
Lanreotide: Used for treating acromegaly and neuroendocrine tumors.
Pasireotide: Used for treating Cushing’s disease and acromegaly.
This compound’s uniqueness lies in its specific application for imaging pulmonary masses and its radiolabeling with technetium-99m, which provides high-resolution images for diagnostic purposes .
Biological Activity
Depreotide, a synthetic cyclic hexapeptide, is primarily recognized for its application in imaging somatostatin receptor-positive tumors. This compound has garnered attention due to its binding affinity for somatostatin receptors (SSTRs) and its potential role in both diagnostic imaging and therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, biodistribution studies, clinical applications, and comparative efficacy with other radiopharmaceuticals.
This compound is designed to target SSTRs, which are overexpressed in various tumors including neuroendocrine tumors, breast cancer, and lung cancer. The compound's structure allows it to form a coordination complex with technetium-99m (), which enhances its imaging capabilities.
- Diastereomers : this compound exists in two diastereomeric forms: syn and anti. The syn form demonstrates a significantly higher binding affinity for SSTRs compared to the anti form. The IC50 values are 0.15 nM for the syn and 0.89 nM for the anti, indicating that the syn diastereomer is more effective in receptor binding .
Biodistribution Studies
Biodistribution studies have been pivotal in understanding the efficacy of this compound as a radiopharmaceutical. Research conducted on AR42J tumor xenograft models demonstrated that:
- Tumor Uptake : The syn diastereomer exhibited a tumor uptake of 6.58% ID/g, while the anti diastereomer showed an uptake of 3.38% ID/g . These results suggest that the syn form is superior for imaging purposes.
- Comparative Analysis : In a study comparing -depreotide with -FDG PET scans, the sensitivity and specificity for diagnosing malignancies in pulmonary lesions were reported as 94% and 51%, respectively . This highlights this compound's potential as an effective diagnostic tool.
Clinical Applications
This compound has been utilized in various clinical settings, particularly for imaging tumors with high SSTR expression:
- Lymphoma Studies : In a small cohort study involving lymphoma patients, good uptake of -depreotide was observed in 7 out of 9 patients, suggesting its utility in detecting lymphomas .
- Other Tumors : Beyond lymphomas, this compound has shown promise in imaging lung cancer, breast cancer, melanoma, and colorectal carcinoma .
Case Studies
Several case studies illustrate the clinical relevance of this compound:
- Lung Cancer Detection : A case study highlighted the use of -depreotide in accurately identifying pulmonary nodules that were later confirmed to be malignant through biopsy.
- Neuroendocrine Tumors : In patients with neuroendocrine tumors, -depreotide imaging provided critical information regarding tumor localization and receptor status.
Comparative Efficacy
A comparative analysis between -depreotide and other imaging agents reveals its unique advantages:
Imaging Agent | Sensitivity | Specificity |
---|---|---|
-depreotide | 94% | 51% |
-FDG PET | 96% | 71% |
This table illustrates that while -FDG PET has higher specificity, -depreotide may provide better sensitivity for certain tumor types.
Properties
IUPAC Name |
(2S)-6-amino-2-[[(2R)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-[[2-[2-[(2S,5S,8S,11R,14S,17S)-14-(4-aminobutyl)-5-benzyl-8-[(4-hydroxyphenyl)methyl]-11-(1H-indol-3-ylmethyl)-4-methyl-3,6,9,12,15,18-hexaoxo-17-propan-2-yl-1,4,7,10,13,16-hexazacyclooctadec-2-yl]ethylsulfanyl]acetyl]amino]propanoyl]amino]hexanoyl]amino]-3-sulfanylpropanoyl]amino]hexanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C65H96N16O12S2/c1-38(2)55-64(92)76-49(26-30-95-37-54(83)72-35-44(69)57(85)74-47(20-10-13-28-67)58(86)79-52(36-94)62(90)73-46(56(70)84)19-9-12-27-66)65(93)81(3)53(32-39-15-5-4-6-16-39)63(91)78-50(31-40-22-24-42(82)25-23-40)60(88)77-51(33-41-34-71-45-18-8-7-17-43(41)45)61(89)75-48(59(87)80-55)21-11-14-29-68/h4-8,15-18,22-25,34,38,44,46-53,55,71,82,94H,9-14,19-21,26-33,35-37,66-69H2,1-3H3,(H2,70,84)(H,72,83)(H,73,90)(H,74,85)(H,75,89)(H,76,92)(H,77,88)(H,78,91)(H,79,86)(H,80,87)/t44-,46-,47-,48-,49-,50-,51+,52-,53-,55-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXSJQLZVNKRKX-YQRDHHIGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)CC5=CC=CC=C5)C)CCSCC(=O)NCC(C(=O)NC(CCCCN)C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)CC5=CC=CC=C5)C)CCSCC(=O)NC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCCN)C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C65H96N16O12S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301026951 | |
Record name | Depreotide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301026951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1357.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161982-62-3 | |
Record name | Depreotide [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161982623 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Depreotide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11628 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Depreotide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301026951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DEPREOTIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NDP0H8E844 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.